Cas no 953385-18-7 (2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride)

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride structure
953385-18-7 structure
商品名:2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
CAS番号:953385-18-7
MF:C8H17Cl2N3
メガワット:226.146679639816
CID:4823774

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
    • 2-(1-propyl-1H-imidazol-4-yl)-ethylamine dihydrochloride
    • インチ: 1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H
    • InChIKey: PJVOOGDYULVGDL-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N1(C=NC(=C1)CCN)CCC

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 106
  • トポロジー分子極性表面積: 43.8

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A069005027-25g
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
953385-18-7 97%
25g
$2732.59 2023-08-31
Alichem
A069005027-5g
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
953385-18-7 97%
5g
$1104.16 2023-08-31
Alichem
A069005027-10g
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
953385-18-7 97%
10g
$1562.44 2023-08-31

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride 関連文献

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochlorideに関する追加情報

2-(1-Propyl-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS No. 953385-18-7): A Comprehensive Overview

2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS No. 953385-18-7) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Prazosin Dihydrochloride, is a derivative of the imidazole class and has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and anxiety disorders.

The chemical structure of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride consists of an imidazole ring attached to an ethylamine chain, with two hydrochloride ions. The imidazole moiety is a key functional group that contributes to the compound's biological activity, making it a valuable target for drug development. The presence of the propyl substituent on the imidazole ring further modulates its pharmacological properties, enhancing its binding affinity to specific receptors.

Recent studies have highlighted the multifaceted biological activities of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride. One notable area of research is its potential as an α1-adrenergic receptor antagonist. This property makes it effective in reducing peripheral vascular resistance, thereby lowering blood pressure. Clinical trials have shown that this compound can significantly reduce systolic and diastolic blood pressure in hypertensive patients without causing significant side effects.

Beyond its cardiovascular applications, 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride has also been investigated for its anxiolytic properties. Preclinical studies using animal models have demonstrated that this compound can reduce anxiety-like behaviors, suggesting its potential as a treatment for anxiety disorders. The mechanism behind this effect is believed to involve modulation of central nervous system (CNS) receptors, particularly those involved in the regulation of stress responses.

In addition to its therapeutic applications, 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride has been studied for its role in neuroprotection. Research has shown that this compound can protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open up new avenues for exploring the use of this compound in neuroprotective therapies.

The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves several well-documented chemical reactions. Typically, the synthesis begins with the formation of the imidazole ring through a condensation reaction between a primary amine and a carbonyl compound. The propylation step is then carried out using an alkylating agent such as propyl bromide or propyl iodide. Finally, the ethanamine chain is introduced, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

The stability and solubility properties of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride are important considerations for its pharmaceutical development. This compound is generally stable under standard laboratory conditions and has good solubility in water and organic solvents. These properties facilitate its formulation into various dosage forms, including tablets, capsules, and injectable solutions.

In conclusion, 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS No. 953385-18-7) is a versatile compound with promising therapeutic potential. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further research and development in the fields of cardiovascular health, anxiety disorders, and neuroprotection. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is likely to play an increasingly important role in modern medicine.

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